2-Acetyl-6-bromo-benzofuran-4,7-dione

Medicinal Chemistry Organic Synthesis Chemical Procurement

2-Acetyl-6-bromo-benzofuran-4,7-dione (CAS 1392804-26-0) is the specific 6-bromo regioisomer required for regioselective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and SAR studies. Unlike the 5-bromo regioisomer or unsubstituted benzofuran-4,7-dione, this 6-bromo substitution pattern critically governs electronic distribution, steric hindrance, and synthetic outcome. Using the correct 6-bromo isomer is essential for replicating published routes, generating focused derivative libraries, and ensuring biological evaluations are performed on the intended compound.

Molecular Formula C10H5BrO4
Molecular Weight 269.05 g/mol
CAS No. 1392804-26-0
Cat. No. B1378935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-6-bromo-benzofuran-4,7-dione
CAS1392804-26-0
Molecular FormulaC10H5BrO4
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(O1)C(=O)C(=CC2=O)Br
InChIInChI=1S/C10H5BrO4/c1-4(12)8-2-5-7(13)3-6(11)9(14)10(5)15-8/h2-3H,1H3
InChIKeyQJVVOTLTRAGKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-6-bromo-benzofuran-4,7-dione (CAS 1392804-26-0): A Regioisomeric Benzofuran-4,7-dione Building Block for Targeted Synthesis


2-Acetyl-6-bromo-benzofuran-4,7-dione (CAS 1392804-26-0) is a benzofuran derivative with the molecular formula C₁₀H₅BrO₄ and a molecular weight of 269.05 g/mol . It is characterized by an acetyl group at the 2-position, a bromine atom at the 6-position, and quinoid ketone groups at the 4- and 7-positions of the benzofuran scaffold . This compound is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis .

Why 2-Acetyl-6-bromo-benzofuran-4,7-dione (CAS 1392804-26-0) Cannot Be Interchanged with Regioisomers or Unsubstituted Analogs


Within the benzofuran-4,7-dione class, substitution pattern critically determines physicochemical and biological properties. The 6-bromo substitution pattern of this compound dictates a distinct reactivity profile, particularly in cross-coupling reactions, compared to its 5-bromo regioisomer (CAS 1389264-29-2) or unsubstituted benzofuran-4,7-dione [1]. Generic substitution with a 5-bromo analog or a non-brominated derivative will alter the electronic distribution, steric hindrance, and synthetic outcome, leading to different downstream products or biological activity . Therefore, procurement of the specific 6-bromo regioisomer is essential for replicating published synthetic routes or structure-activity relationships.

Quantitative Differentiation of 2-Acetyl-6-bromo-benzofuran-4,7-dione (CAS 1392804-26-0) Against Closest Analogs


Regioisomeric Purity and Structural Confirmation via Independent Commercial Sources

The target compound (6-bromo isomer) is offered at a high purity of 97% by multiple independent commercial suppliers (e.g., AChemBlock, Sigma-Aldrich, Aladdin), with the structure confirmed by IUPAC nomenclature, InChI, and SMILES strings . This establishes a consistent, verifiable standard of purity and identity, whereas the 5-bromo regioisomer (CAS 1389264-29-2) is also available at 97% purity but is a distinct chemical entity with a different MDL number (MFCD22415257 vs. MFCD23106152 for the 6-bromo compound) .

Medicinal Chemistry Organic Synthesis Chemical Procurement

Storage and Handling: Refrigerated vs. Room Temperature Stability

Storage recommendations vary among vendors, with Sigma-Aldrich specifying refrigerated storage for the 6-bromo compound , while other suppliers like AChemBlock and Aladdin indicate room temperature storage is acceptable . In contrast, the 5-bromo regioisomer is specified for storage at room temperature with an argon atmosphere [1]. This divergence suggests potential differences in thermal or oxidative stability that should be considered during procurement and long-term storage planning.

Chemical Storage Stability Procurement Logistics

Appearance and Physical Form: Consistent Solid State Across Suppliers

The target compound is consistently described as a yellow solid by multiple independent vendors (AChemBlock, Sigma-Aldrich) . This physical form is conducive to accurate weighing and formulation. While the 5-bromo regioisomer is also described as a yellow to orange solid , the consistent solid-state reporting for the 6-bromo compound across reputable suppliers provides greater confidence in its physical handling characteristics.

Physical Characterization Quality Control Chemical Handling

Hazard and Safety Profile: Consistent Warning Classification Across Major Suppliers

The target compound is classified with a 'Warning' signal word by AChemBlock, accompanied by hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This safety profile is comparable to many benzofuran derivatives but provides specific guidance for handling. While the 5-bromo isomer is expected to have a similar profile, the explicit documentation for the 6-bromo compound allows for more precise risk assessment and implementation of appropriate personal protective equipment (PPE) and engineering controls.

Chemical Safety Handling Precautions Regulatory Compliance

Optimal Procurement and Use Cases for 2-Acetyl-6-bromo-benzofuran-4,7-dione (CAS 1392804-26-0)


Regiospecific Cross-Coupling Reactions in Medicinal Chemistry

The 6-bromo substitution pattern of this compound provides a specific site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce diverse aryl or amine functionalities. This regiospecificity is essential for generating focused libraries of benzofuran-4,7-dione derivatives for structure-activity relationship (SAR) studies. Using the correct 6-bromo isomer ensures that the resulting analogs possess the intended substitution pattern, as documented in synthetic methodology literature .

Synthesis of Benzofuran-4,7-dione-Based Bioactive Molecules

Benzofuran-4,7-diones are known scaffolds in medicinal chemistry for developing inhibitors of leukotriene biosynthesis and other therapeutic targets [1]. 2-Acetyl-6-bromo-benzofuran-4,7-dione serves as a key intermediate for introducing the 6-bromo substituent, which may be crucial for activity or selectivity. Procuring this specific regioisomer is necessary to replicate published synthetic routes and to ensure that biological evaluations are performed on the correct compound.

Electrophilic Substitution and Redox Chemistry Studies

The presence of both electron-withdrawing acetyl and quinone groups, combined with the electron-donating bromine atom, creates a unique electronic environment on the benzofuran ring. This compound is useful for studying the regioselectivity of further electrophilic aromatic substitution or for investigating its redox behavior . The distinct electronic profile of the 6-bromo isomer, compared to the 5-bromo isomer, may influence reaction outcomes and product distributions, making it a valuable tool for mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetyl-6-bromo-benzofuran-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.